1-pentyl-1,3-dihydro-2H-benzimidazol-2-one

Description

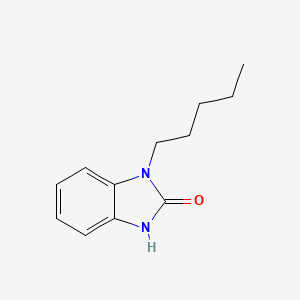

1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a pentyl group (-C₅H₁₁) substituted at the 1-position of the bicyclic benzimidazol-2-one scaffold. This compound belongs to a broader class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-pentyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBICZQGOMZXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several synthetic routes:

Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.

Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent cyclization.

Synthesis from arylureas: Arylureas can undergo cyclization to form benzimidazolones under appropriate conditions.

Curtius reaction of anthranilic acids or phthalic anhydrides: This method involves the conversion of anthranilic acids or phthalic anhydrides to benzimidazolones via Curtius rearrangement.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one and its analogs. A study conducted by Yadi Reddy Bonuga et al. synthesized several novel derivatives and tested their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant antibacterial activity, with zone of inhibition measurements showing high activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | E. coli Zone of Inhibition (mm) | P. aeruginosa Zone of Inhibition (mm) | S. aureus Zone of Inhibition (mm) | S. pyogenes Zone of Inhibition (mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 22 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A comprehensive review by Moneer et al. summarized various benzimidazole derivatives, including those similar to this compound, which demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These findings suggest potential therapeutic applications in treating inflammatory diseases .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmacologically active compounds. For instance, it can be utilized in the preparation of oxatomide, a known antiallergic medication. The synthesis process involves oxidation reactions that yield high purity and good yields of the desired compounds .

Case Study 1: Antibacterial Screening

In a study focused on synthesizing new benzimidazole derivatives, researchers prepared a series of compounds based on the structure of this compound. The screening revealed that certain derivatives showed potent antibacterial activity against resistant strains, indicating their potential use in developing new antibiotics .

Case Study 2: Anti-inflammatory Research

A separate investigation into the anti-inflammatory effects of benzimidazole derivatives found that specific compounds derived from the parent structure exhibited significant reductions in edema in animal models compared to standard treatments like diclofenac. These results underscore the therapeutic potential of such compounds in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For example, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release in the central nervous system . Additionally, its inhibition of tubulin polymerization disrupts microtubule formation, affecting cell division and proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzimidazol-2-one derivatives vary based on substituents at the 1-, 3-, 4-, 5-, 6-, or 7-positions. Key analogs and their distinguishing features are summarized below:

Physicochemical and Energetic Properties

Table 1: Comparative Thermal and Energetic Data

| Compound | Melting Point (°C) | Decomposition Temp (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Crystal Density (g/cm³) |

|---|---|---|---|---|---|

| TriNBO | 315 | 339 | 8,200 | 29.5 | 1.767 |

| 5-Me-TriNBO | 278 | 315 | 8,100 | 28.7 | 1.820 |

| TNT (Reference) | 80 | 240 | 6,900 | 19.0 | 1.654 |

| 5-Nitratoethylnitramino derivative | 199–201 (deflagration) | 199–201 | N/A | N/A | N/A |

- Key Findings: Nitro derivatives (e.g., TriNBO) exhibit superior thermal stability and detonation performance compared to TNT due to high nitrogen/oxygen content and dense crystal packing . Alkyl groups (e.g., methyl in 5-Me-TriNBO) increase crystal density but slightly reduce thermal stability compared to non-alkylated analogs . Nitratoethyl substituents (e.g., 5-nitratoethylnitramino derivative) lower decomposition temperatures significantly, highlighting the destabilizing effect of oxygen-rich groups .

Biological Activity

Overview

1-Pentyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and potential antidiabetic properties. Its unique structure, characterized by a fused benzene and imidazole ring with a pentyl group, contributes to its pharmacological potential.

The molecular formula for this compound is , and its chemical structure is depicted below:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes | Zone of Inhibition (mm) |

|---|---|---|---|---|---|

| This compound | 23 | 22 | 20 | 21 | High |

| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 | High |

The compound demonstrated zones of inhibition comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. Specific studies have highlighted its effectiveness in inhibiting the growth of pathogenic fungi, although detailed quantitative data remains limited.

Antidiabetic Potential

Emerging research suggests that this compound may possess antidiabetic properties. In vitro studies have indicated that it can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Histamine H3-Receptor Antagonism : The compound acts as an antagonist at histamine H3 receptors, which modulates neurotransmitter release in the central nervous system .

- Microtubule Dynamics : It has been suggested that this compound may inhibit tubulin polymerization, affecting cellular processes such as division and motility .

Case Studies

Several case studies have documented the biological activity of this compound:

- Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results indicated a marked reduction in bacterial viability compared to untreated controls.

- Synergistic Effects : Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting potential clinical applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-pentyl-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of benzimidazol-2-one with pentyl bromide under mild conditions using tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst. Similar protocols for analogous compounds (e.g., 1-octyl derivatives) achieved yields of 70–85% by controlling stoichiometry and reaction time . Solvent-free one-pot synthesis, as demonstrated for 2-phenylbenzimidazole derivatives, may also be adapted by substituting pentyl halides and optimizing temperature (e.g., 80–100°C) to reduce side products .

Q. How can spectroscopic and computational methods validate the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (H and C NMR) is critical for confirming substitution patterns, particularly the pentyl chain’s integration and coupling constants. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can validate optimized geometries and electronic properties, as shown for structurally related benzimidazoles .

Q. What biological screening protocols are applicable to assess the bioactivity of this compound?

- Methodological Answer : Preliminary antimicrobial activity can be tested using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution . Anti-inflammatory potential may be evaluated using LPS-induced RAW264.7 macrophage models, measuring NO, IL-6, and TNF-α suppression via ELISA .

Advanced Research Questions

Q. How can conflicting data on benzimidazole derivative reactivity be resolved during synthetic scale-up?

- Methodological Answer : Contradictions in reaction yields (e.g., 70% vs. 90%) often arise from trace moisture or impurities in alkyl halides. Purification via column chromatography (silica gel, ethyl acetate/hexane) and strict anhydrous conditions (e.g., molecular sieves) improve reproducibility. Kinetic studies using HPLC or in-situ IR can monitor intermediate formation and optimize reaction time .

Q. What computational strategies predict the excited-state intramolecular proton transfer (ESIPT) behavior of benzimidazol-2-one derivatives?

- Methodological Answer : Time-Dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates ESIPT-driven fluorescence. Key parameters include H-bond donor-acceptor distances and frontier molecular orbitals. Experimental validation via solvatochromic studies (e.g., emission shifts in polar vs. non-polar solvents) aligns with computational predictions .

Q. How do structural modifications (e.g., pentyl chain length) affect biological activity across benzimidazole analogs?

- Methodological Answer : Comparative QSAR studies can correlate chain length with log and bioactivity. For example, extending the alkyl chain from methyl to pentyl increases lipophilicity, enhancing membrane permeability but potentially reducing solubility. In vitro assays (e.g., cytotoxicity in HeLa cells) paired with ADMET predictions (e.g., SwissADME) identify optimal substituents .

Q. What crystallographic techniques resolve ambiguities in the solid-state conformation of 1-pentyl derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond angles and torsional data. For poorly crystalline samples, powder XRD paired with Rietveld refinement or solid-state NMR (C CP/MAS) can clarify packing motifs and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.